molecular formula C12H7NO3 B11886780 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione CAS No. 27383-80-8

2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione

Cat. No.: B11886780
CAS No.: 27383-80-8
M. Wt: 213.19 g/mol
InChI Key: CORYLGXYKIRWRD-UHFFFAOYSA-N
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Description

2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione is a heterocyclic compound that belongs to the oxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione typically involves the cyclization of naphthol derivatives with amines under specific conditions. One common method is the Mannich reaction, which involves the condensation of naphthol, formaldehyde, and primary amines . The reaction is usually carried out in the presence of a catalyst such as SiO2.HClO4 and ethanol as the solvent . Another method involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of heterogeneous catalysts and green chemistry principles, such as catalyst-free reactions and the use of naturally abundant resources, are gaining importance in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be due to its ability to inhibit the COX enzyme, which plays a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, thereby preventing the formation of inflammatory mediators.

Properties

CAS No.

27383-80-8

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

4H-benzo[g][1,4]benzoxazine-2,3-dione

InChI

InChI=1S/C12H7NO3/c14-11-12(15)16-10-6-8-4-2-1-3-7(8)5-9(10)13-11/h1-6H,(H,13,14)

InChI Key

CORYLGXYKIRWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=O)O3

Origin of Product

United States

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